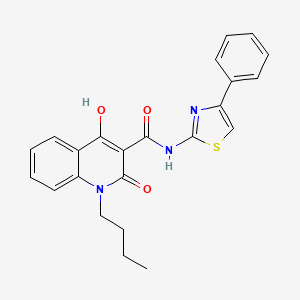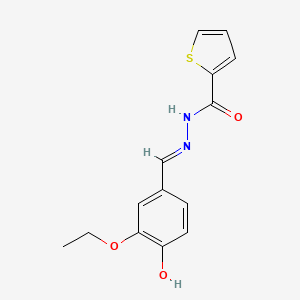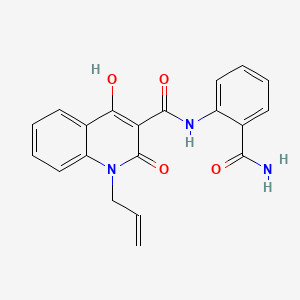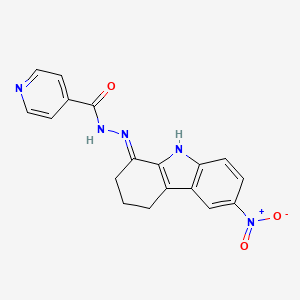![molecular formula C23H30ClN3O3 B604679 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE CAS No. 354544-96-0](/img/structure/B604679.png)
2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound with a unique structure that includes a piperazine ring, a chlorophenyl group, and a cyclohexanedione moiety
Métodos De Preparación
The synthesis of 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenylacetic acid with piperazine to form 4-[(4-chlorophenyl)acetyl]-1-piperazine. This intermediate is then reacted with 2-aminoethylamine to form 2-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}ethylamine. Finally, this compound is reacted with 5,5-dimethyl-1,3-cyclohexanedione under specific conditions to yield the target compound .
Análisis De Reacciones Químicas
2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Aplicaciones Científicas De Investigación
2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE has several scientific research applications:
Biology: The compound’s biological activity is of interest, particularly its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the synthesis of other complex organic molecules and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to metal ions through its cyclohexanedione moiety, forming stable complexes. These complexes can then participate in various biochemical pathways, leading to their observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-{[(2-{4-[2-(4-CHLOROPHENYL)ACETYL]PIPERAZIN-1-YL}ETHYL)AMINO]METHYLIDENE}-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE include:
2,2′-[(4-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one): This compound has a similar cyclohexanedione structure but with a nitrophenyl group instead of a chlorophenyl group.
Dichlorophen: This compound contains a similar chlorophenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its combination of a piperazine ring, a chlorophenyl group, and a cyclohexanedione moiety, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
354544-96-0 |
|---|---|
Fórmula molecular |
C23H30ClN3O3 |
Peso molecular |
432g/mol |
Nombre IUPAC |
2-[2-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]ethyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C23H30ClN3O3/c1-23(2)14-20(28)19(21(29)15-23)16-25-7-8-26-9-11-27(12-10-26)22(30)13-17-3-5-18(24)6-4-17/h3-6,16,28H,7-15H2,1-2H3 |
Clave InChI |
KOGXXJVTXNXQDG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C=NCCN2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2Z)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)-4,5-dihydropurine-2,6-dione](/img/structure/B604597.png)

![3-[2-(4-chlorophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B604600.png)
![5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-3H-benzo[e][1,2,4]triazepine](/img/structure/B604603.png)

![N'-[(2-hydroxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B604606.png)
![2-[(E)-(2-{5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]-6-NITROPHENOL](/img/structure/B604607.png)
![2-({[1-(benzylideneamino)-4-phenyl-1H-imidazol-2-yl]imino}methyl)-4-bromophenol](/img/structure/B604609.png)
![13-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene](/img/structure/B604610.png)



![3-[(2-cyclohexylidenehydrazino)methylene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B604617.png)

